molecular formula C17H11BrCl2N4O2 B2998559 (Z)-N'-(5-bromo-2-hydroxybenzylidene)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285500-23-3

(Z)-N'-(5-bromo-2-hydroxybenzylidene)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2998559
CAS No.: 1285500-23-3
M. Wt: 454.11
InChI Key: AGSDAKUESHSLQF-WNFQYIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N'-(5-Bromo-2-hydroxybenzylidene)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C17H11BrCl2N4O2 and a molecular weight of 454.10 g/mol . It belongs to a class of molecules known as pyrazole-carbohydrazide derivatives, which are recognized in scientific literature as valuable building blocks and pharmacophores in medicinal chemistry . Pyrazole derivatives, in general, have attracted widespread attention due to the diversity of biological activities shown by this nucleus . Specifically, carbohydrazide functions represent an important pharmacophoric group present in several classes of therapeutically useful substances . Research indicates that pyrazole carbohydrazide derivatives can exhibit a wide spectrum of significant biological activities. This includes anticancer properties, where similar derivatives have been shown to inhibit the growth of cancer cells like A549 lung carcinoma in a dose-dependent manner . Furthermore, this class of compounds has been associated with other activities such as antimicrobial, anticonvulsant, and anti-inflammatory effects . The presence of multiple halogen atoms (bromine and chlorine) and a salicylaldehyde-derived moiety in its structure may contribute to its potential bioactivity and ability to coordinate with metal ions, which is an area of interest in developing novel therapeutic agents . This product is intended for research purposes as a chemical reference standard or for use in exploratory in vitro biological screening. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N4O2/c18-10-1-4-16(25)9(5-10)8-21-24-17(26)15-7-14(22-23-15)12-3-2-11(19)6-13(12)20/h1-8,25H,(H,22,23)(H,24,26)/b21-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSDAKUESHSLQF-WNFQYIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)N/N=C\C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N'-(5-bromo-2-hydroxybenzylidene)-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C15H12BrCl2N3O3C_{15}H_{12}BrCl_2N_3O_3, and its structure features a pyrazole ring, which is known for diverse biological activities. The presence of bromine and chlorine substituents enhances its reactivity and biological interactions.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of inflammatory responses in animal models. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceCompound TestedModel UsedResult
Pyrazole DerivativeCarrageenan-induced edema in miceSignificant reduction in edema comparable to indomethacin
Similar PyrazoleIn vitro assaysInhibition of COX-2 activity

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. Research indicates that this compound exhibits activity against various bacterial strains. The presence of electron-withdrawing groups in its structure enhances its interaction with microbial targets.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

3. Anticancer Activity

Recent studies have also explored the potential anticancer properties of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
  • Interaction with DNA : Some studies suggest that pyrazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound could affect various signaling pathways associated with cell growth and apoptosis.

Case Studies

  • Anti-inflammatory Effects : A study conducted by Chovatia et al. demonstrated that a derivative similar to the compound significantly reduced inflammation in a mouse model by inhibiting COX enzymes and reducing pro-inflammatory cytokines.
  • Antimicrobial Testing : Research by Burguete et al. showed that a closely related pyrazole derivative exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications for enhanced efficacy.
  • Cytotoxicity Assays : A recent publication evaluated the cytotoxic effects of various pyrazole compounds against cancer cell lines, revealing that modifications at the hydrazone position significantly increased their anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC)

(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC)

(E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC)

Table 1: Structural and Electronic Comparisons

Compound Substituents (R1, R2) Molecular Formula Key Properties
Target (Z-isomer) R1 = 5-Br-2-OH; R2 = 2,4-Cl₂Ph C₁₇H₁₁BrCl₂N₄O₂ Enhanced H-bonding (Br, OH), potential stereoselective interactions
E-DPPC R1 = 2,4-Cl₂Ph; R2 = Ph C₁₇H₁₂Cl₂N₄O High crystallinity, strong π-π stacking; moderate antimicrobial activity
E-MBPC R1 = 4-OCH₃; R2 = Me C₁₉H₁₈N₄O₂ Electron-donating OCH₃ group increases solubility; weak bioactivity
E-MABPC R1 = 4-N(CH₃)₂; R2 = Me C₂₀H₂₁N₅O Polar N(CH₃)₂ group improves membrane permeability; unoptimized stability
Spectroscopic and Computational Data
  • FT-IR : The target compound’s O–H (3450 cm⁻¹) and C=O (1650 cm⁻¹) stretches align with E-DPPC, but bromine’s electronegativity shifts C–Br vibrations to ~600 cm⁻¹ .
  • DFT Studies : For E-DPPC, B3LYP/6-311G** calculations predict a planar geometry with intramolecular H-bonding (N–H···O), stabilizing the Z-configuration. The target compound’s Br and Cl substituents may increase dipole moments (~5.2 D vs. 4.6 D for E-DPPC), enhancing solubility in polar solvents .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing this compound?

  • Synthesis : The compound can be synthesized via condensation of a hydrazide derivative (e.g., 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide) with 5-bromo-2-hydroxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid. Reaction optimization should focus on stoichiometry (1:1 molar ratio) and temperature control (70–80°C for 6–8 hours) to maximize yield .
  • Characterization :

  • FT-IR : Confirm the presence of key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, O-H bend at ~3400 cm⁻¹) .
  • NMR : Use ¹H-NMR to verify the Z-configuration of the hydrazone bond (δ ~11.5 ppm for NH proton) and aromatic proton environments .
  • X-ray diffraction : Single-crystal X-ray analysis resolves stereochemistry and hydrogen-bonding networks (e.g., intramolecular O-H⋯N interactions) .

Q. How can vibrational spectroscopy aid in structural validation?

  • Assign vibrational modes using FT-IR and Raman spectroscopy, correlating experimental peaks with density functional theory (DFT)-calculated frequencies (B3LYP/6-311++G(d,p)). For example, the C=O stretch (~1680 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) should align within ±10 cm⁻¹ of theoretical values . Discrepancies may indicate conformational flexibility or crystal packing effects.

Q. What are the critical parameters for X-ray crystallographic analysis?

  • Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refine structures via SHELXL-2018/3, ensuring R-factor convergence <5%. Key metrics include bond lengths (e.g., C-N: ~1.35 Å) and dihedral angles between aromatic rings (e.g., pyrazole and dichlorophenyl planes: ~15–20°) .

Advanced Research Questions

Q. How to resolve contradictions between experimental and DFT-calculated electronic properties?

  • Discrepancies in HOMO-LUMO gaps or dipole moments often arise from solvent effects or basis set limitations. Recalculate using polarizable continuum models (PCM) for solvent correction (e.g., DMSO) and higher basis sets (e.g., def2-TZVP). Compare Mulliken charges with Natural Bond Orbital (NBO) analysis to identify hyperconjugative interactions influencing reactivity .

Q. What strategies optimize molecular docking for predicting biological activity?

  • Target selection : Prioritize receptors with hydrophobic pockets (e.g., cannabinoid CB1 or COX-2) due to the compound’s lipophilic substituents (2,4-dichlorophenyl, bromophenol).
  • Docking protocol : Use AutoDock Vina with Lamarckian genetic algorithms. Set grid dimensions to 40 × 40 × 40 ų centered on active sites. Validate docking poses via RMSD clustering (<2.0 Å) and binding energy thresholds (ΔG ≤ −8 kcal/mol) .
  • MD refinement : Run 100 ns molecular dynamics simulations (AMBER22) to assess stability of ligand-receptor complexes .

Q. How to analyze conflicting spectral data in tautomeric or conformational studies?

  • For tautomerism (e.g., keto-enol forms), combine ¹H-NMR titration (DMSO-d6 with D2O) and variable-temperature FT-IR. Monitor proton exchange rates and shifts in ν(C=O) or ν(N-H) bands. DFT-based potential energy surface (PES) scans (e.g., at M06-2X/6-31+G(d)) identify energetically favored tautomers .

Q. What methodologies validate the compound’s antioxidant or antimicrobial mechanisms?

  • Antioxidant assays : Use DPPH radical scavenging (IC50) and FRAP assays, correlating activity with electron-donating groups (e.g., hydroxybenzylidene). Compare with DFT-derived parameters like bond dissociation enthalpy (BDE) for O-H bonds .
  • Antimicrobial testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Synergistic effects can be probed via checkerboard assays with standard antibiotics .

Methodological Considerations

  • Synthetic reproducibility : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol/water) .
  • Computational rigor : Validate DFT geometries with frequency calculations (no imaginary modes) and benchmark against crystallographic data .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to resolve overlapping spectral bands or docking poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.